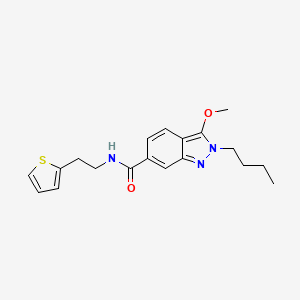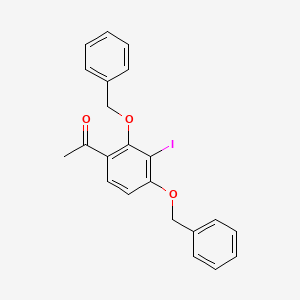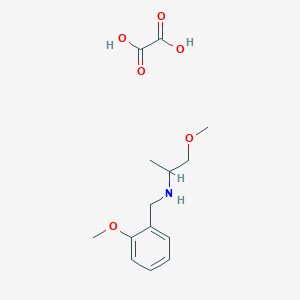
(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate is an organic compound with the molecular formula C14H21NO6 and a molecular weight of 299.32 g/mol . This compound is a derivative of benzylamine and is characterized by the presence of methoxy groups attached to the benzyl and propan-2-amine moieties. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzylamine and 1-bromo-2-methoxypropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like tetrahydrofuran (THF). A base such as potassium carbonate is used to facilitate the nucleophilic substitution reaction.
Oxalate Formation: The resulting product is then treated with oxalic acid to form the oxalate salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methoxy-N-(2-methoxybenzyl)propan-2-amine oxalate can be compared with similar compounds such as:
N-(2-Methoxybenzyl)propan-1-amine: This compound lacks the methoxy group on the propan-2-amine moiety, resulting in different chemical and biological properties.
1-Methoxy-N-(2-methoxybenzyl)propan-2-amine: The non-oxalate form of the compound, which may exhibit different solubility and stability characteristics.
Properties
Molecular Formula |
C14H21NO6 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1-methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine;oxalic acid |
InChI |
InChI=1S/C12H19NO2.C2H2O4/c1-10(9-14-2)13-8-11-6-4-5-7-12(11)15-3;3-1(4)2(5)6/h4-7,10,13H,8-9H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
OKIJEHWYBUXPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=CC=CC=C1OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


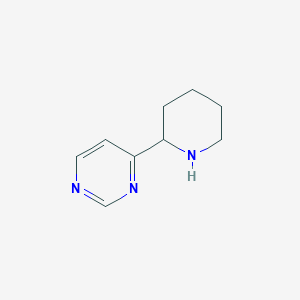
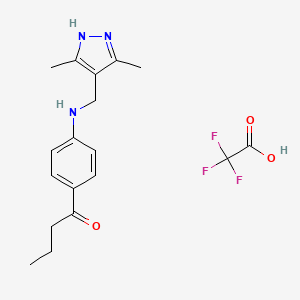
![1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B13095817.png)
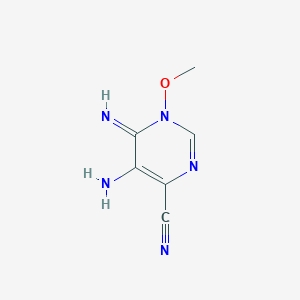

![6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B13095833.png)
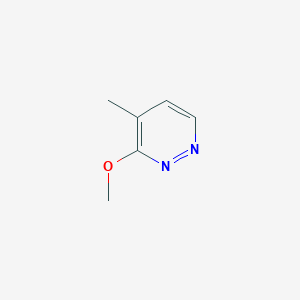
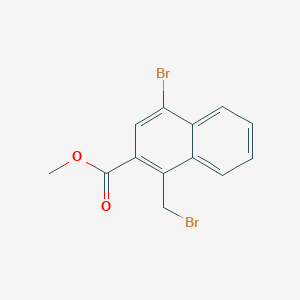
![4-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095857.png)
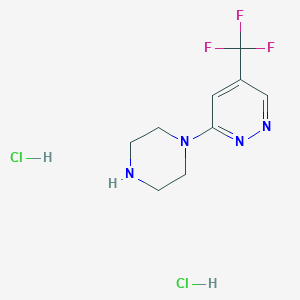

![Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate](/img/structure/B13095864.png)
